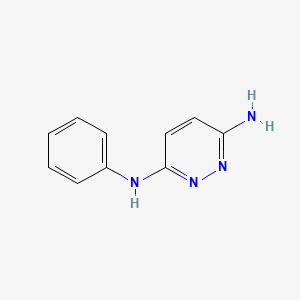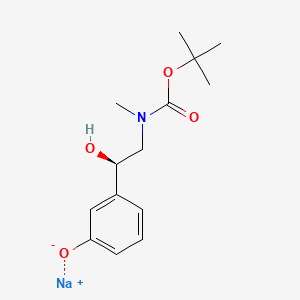
N-Boc-(R)-Phenylephrine Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-®-Phenylephrine Sodium Salt is a chemical compound that belongs to the class of N-Boc protected amines. The N-Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amine functionalities during chemical reactions. Phenylephrine is a well-known sympathomimetic agent used primarily as a decongestant, and the addition of the N-Boc group provides stability and protection during synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-®-Phenylephrine Sodium Salt typically involves the protection of the amine group of phenylephrine with the N-Boc group. This can be achieved by reacting phenylephrine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of N-Boc-®-Phenylephrine Sodium Salt may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the N-Boc protection reaction under mild conditions, allowing for high yields and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-®-Phenylephrine Sodium Salt can undergo various chemical reactions, including:
Deprotection: The removal of the N-Boc group to regenerate the free amine.
Substitution: The phenylephrine moiety can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, oxalyl chloride, or hydrogen chloride gas in solvent-free conditions
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Deprotection: The major product is the free amine form of phenylephrine.
Substitution: Depending on the nucleophile used, substituted phenylephrine derivatives can be formed.
Applications De Recherche Scientifique
N-Boc-®-Phenylephrine Sodium Salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of adrenergic receptors and their interactions with sympathomimetic agents.
Medicine: Investigated for its potential use in developing new decongestant formulations with improved stability and efficacy.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients (APIs)
Mécanisme D'action
The mechanism of action of N-Boc-®-Phenylephrine Sodium Salt involves the protection of the amine group, which prevents unwanted side reactions during synthetic processes. The N-Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the active phenylephrine moiety. Phenylephrine itself acts as an agonist at alpha-1 adrenergic receptors, leading to vasoconstriction and decongestion .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-Phenylephrine: Similar in structure but lacks the sodium salt form.
N-Boc-(S)-Phenylephrine Sodium Salt: The enantiomer of N-Boc-®-Phenylephrine Sodium Salt.
N-Boc-Epinephrine: Another N-Boc protected sympathomimetic agent.
Uniqueness
N-Boc-®-Phenylephrine Sodium Salt is unique due to its specific stereochemistry (R-enantiomer) and the presence of the sodium salt, which can influence its solubility and reactivity in various chemical reactions. This compound provides a stable and protected form of phenylephrine, making it valuable in synthetic organic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C14H20NNaO4 |
|---|---|
Poids moléculaire |
289.30 g/mol |
Nom IUPAC |
sodium;3-[(1R)-1-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenolate |
InChI |
InChI=1S/C14H21NO4.Na/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10;/h5-8,12,16-17H,9H2,1-4H3;/q;+1/p-1/t12-;/m0./s1 |
Clé InChI |
PDMUTGNVMLFOGY-YDALLXLXSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)C[C@@H](C1=CC(=CC=C1)[O-])O.[Na+] |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


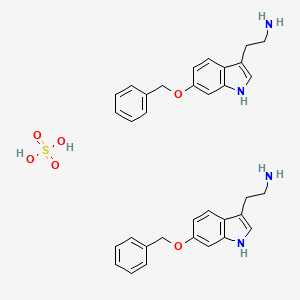
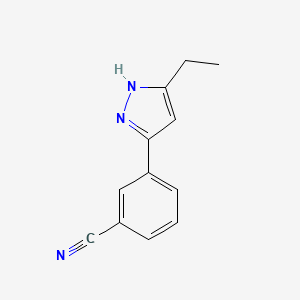
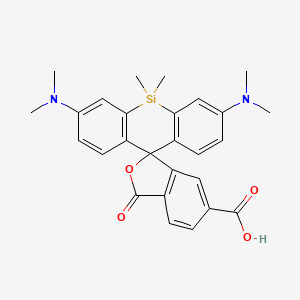
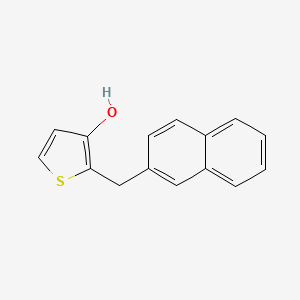
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)

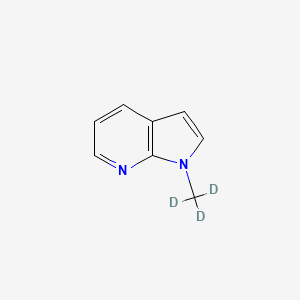
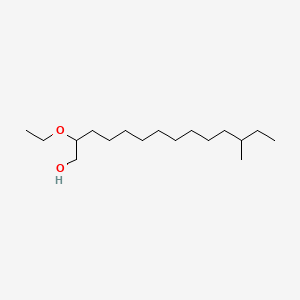
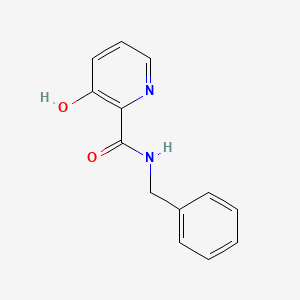
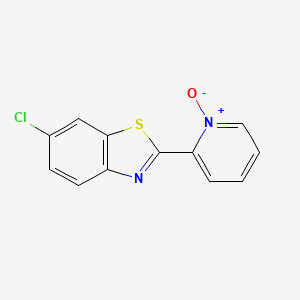
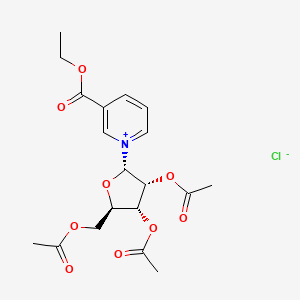
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)

